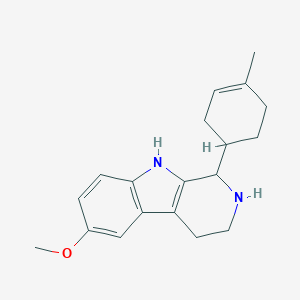![molecular formula C26H23ClN4O2S B282732 2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B282732.png)
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research in recent years. It is commonly referred to as TAK-285 and is a tyrosine kinase inhibitor.
Wirkmechanismus
TAK-285 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a role in cell signaling pathways. By inhibiting these enzymes, TAK-285 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TAK-285 can induce apoptosis (cell death) in cancer cells and can also inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of tumors. TAK-285 has also been shown to have minimal toxicity in normal cells, making it a promising cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-285 is its specificity for tyrosine kinases, which can make it a more effective treatment than other non-specific tyrosine kinase inhibitors. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its effectiveness in different cancer types.
Zukünftige Richtungen
Future research on TAK-285 could focus on its potential as a combination therapy with other cancer treatments, as well as its effectiveness in treating specific types of cancer. Additionally, further studies could explore the mechanisms of resistance to TAK-285 and how to overcome them. Finally, research could also focus on developing TAK-285 analogs with improved pharmacological properties.
Synthesemethoden
TAK-285 can be synthesized through a multi-step process. The first step involves the reaction of 3-chlorophenylpiperazine with 2-bromoethyl isothiocyanate to yield 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-oxoethyl)thioacetamide. This intermediate is then reacted with 2-phenyl-3H-quinazolin-4-one to form TAK-285.
Wissenschaftliche Forschungsanwendungen
TAK-285 has been the subject of numerous scientific studies due to its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells and has been tested in preclinical models for various types of cancer, including breast cancer, lung cancer, and gastric cancer.
Eigenschaften
Molekularformel |
C26H23ClN4O2S |
|---|---|
Molekulargewicht |
491 g/mol |
IUPAC-Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H23ClN4O2S/c27-19-7-6-10-21(17-19)29-13-15-30(16-14-29)24(32)18-34-26-28-23-12-5-4-11-22(23)25(33)31(26)20-8-2-1-3-9-20/h1-12,17H,13-16,18H2 |
InChI-Schlüssel |
IATGMKGLKPTXAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)
![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)


![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282675.png)